molecular formula C11H9NO3S B6582856 4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid CAS No. 873054-99-0

4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid

Cat. No.: B6582856
CAS No.: 873054-99-0
M. Wt: 235.26 g/mol
InChI Key: VKEXIWPTMGKMOU-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by a quinoline core structure with a hydroxyl group at the 4-position, a methylsulfanyl group at the 2-position, and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of aniline derivatives with malonic acid equivalents under acidic conditions to form the quinoline core

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as nitration, reduction, cyclization, and functional group modifications. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline-3-carboxylic acid: Lacks the methylsulfanyl group.

    2-Methylsulfanylquinoline-3-carboxylic acid: Lacks the hydroxyl group.

    4-Hydroxy-2-quinolinecarboxylic acid: Lacks the methylsulfanyl group.

Uniqueness

4-Hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid is unique due to the presence of all three functional groups (hydroxyl, methylsulfanyl, and carboxylic acid) on the quinoline core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

4-Hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a quinoline core with three functional groups: a hydroxyl group, a methylsulfanyl group, and a carboxylic acid group. This unique arrangement contributes to its reactivity and biological properties.

The mechanism of action of this compound involves:

  • Hydrogen Bonding : The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules.
  • DNA Interaction : The quinoline core can intercalate with DNA, potentially disrupting cellular processes.
  • Enzyme Inhibition : The compound may interact with various enzymes, altering their activity and leading to antimicrobial or anticancer effects .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain quinoline derivatives effectively inhibit the replication of the Hepatitis B virus (HBV) in vitro, showcasing high inhibition rates at concentrations as low as 10 µM .

Anticancer Activity

This compound has been evaluated for its anticancer potential. Notably:

  • Cytotoxicity : In vitro studies revealed selective cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The compound exhibited significant growth inhibition capabilities .
  • Mechanism : The proposed mechanism involves chelation with divalent metals, enhancing its interaction with cellular targets .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been reported to reduce inflammation in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages without notable cytotoxicity, indicating its potential for treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is presented below:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighSignificantModerate
4-Hydroxyquinoline-3-carboxylic acidModerateLowLow
2-Methylsulfanylquinoline-3-carboxylic acidLowModerateLow

Case Studies

  • Hepatitis B Virus Inhibition : A study demonstrated that derivatives of this compound significantly inhibited HBV replication in vitro. The compounds were tested at varying concentrations, with effective results noted at 10 µM .
  • Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of this compound on several cancer cell lines. Results indicated that it selectively reduced cell viability in MCF7 and HeLa cells while sparing normal cells, suggesting its therapeutic potential in oncology .

Properties

IUPAC Name

2-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-16-10-8(11(14)15)9(13)6-4-2-3-5-7(6)12-10/h2-5H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEXIWPTMGKMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=O)C2=CC=CC=C2N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501187931
Record name 1,4-Dihydro-2-(methylthio)-4-oxo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873054-99-0
Record name 1,4-Dihydro-2-(methylthio)-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873054-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-2-(methylthio)-4-oxo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Hydroxy-2-methylsulfanyl-quinoline-3-carboxylic acid ethyl ester (8 g, 30 mmol) was heated under reflux in NaOH solution (10%, 100 mL) for 1.5 h. After cooling, the mixture was acidified with concentrated HCl to pH 4. The resulting solid was collected via filtration, washed with water (100 mL) and MeOH (100 mL) to give 2-methylsulfanyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (A-16) as a white solid (6 g, 85%). 1H NMR (CDCl3) δ 16.4 (br s, 1H), 11.1 (br s, 1H), 8.19 (d, J=8 Hz, 1H), 8.05 (d, J=8 Hz, 1H), 7.84 (t, J=8, 8 Hz, 1H), 7.52 (t, J=8 Hz, 1H), 2.74 (s, 3H); ESI-MS 235.9 m/z (MH+).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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